molecular formula 18H26N4O15P33- B1192200 Amino-11-dUTP

Amino-11-dUTP

Cat. No.: B1192200
M. Wt: 631.34
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-11-dUTP (C₁₈H₆₂Li₃N₄O₃₃P₃, molecular weight: 976.44) is a modified nucleotide triphosphate designed as an advanced alternative to aminoallyl-dUTP. It features an extended 11-atom linker that enhances accessibility for downstream labeling via reactions with activated esters (e.g., NHS-fluorophores) . This compound is water-soluble and compatible with enzymatic processes such as PCR, nick translation, and reverse transcription, making it versatile for applications like microarray labeling, DNA probe synthesis, and fluorescence in situ hybridization (FISH) . Quality control metrics include ≥99% HPLC purity, validated by NMR (¹H and ³¹P) and functional PCR testing . Storage at -20°C in dark, dry conditions is critical to maintain stability, with a shelf life of up to 24 months .

Properties

Molecular Formula

18H26N4O15P33-

Molecular Weight

631.34

IUPAC Name

[[[(2R,3R,5R)-5-[5-[3-(4-aminobutanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H25N4O15P3/c17-5-1-4-13(22)18-6-2-3-10-8-20(16(24)19-15(10)23)14-7-11(21)12(33-14)9-32-37(28,29)35-38(30,31)34-36(25,26)27/h8,11-12,14,21H,1,4-7,9,17H2,(H,18,22)(H,28,29)(H,30,31)(H,19,23,24)(H2,25,26,27)/p-3/t11-,12-,14-/m1/s1

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Amino-11-dUTP is distinguished from analogous nucleotides by its structural and functional optimizations. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Nucleotides

Compound Structural Feature Molecular Weight Key Applications Compatibility with Enzymes Labeling Efficiency
This compound 11-atom amino linker 976.44 Microarrays, FISH, reverse transcription Taq polymerase, Klenow fragment High (long linker)
Aminoallyl-dUTP Shorter amino linker (allyl group) ~700–800* Basic DNA labeling Limited compatibility with Taq Moderate
Bio-11-dUTP 11-atom biotin linker ~1,100* Streptavidin-based detection Klenow fragment, reverse transcriptase High
Biotin-16-dUTP 16-atom biotin linker ~1,300* Chromatin pull-down assays T7 RNA polymerase Very high
Amino-11-ddUTP 11-atom linker + dideoxy termination 960.44 DNA termination/end-labeling DNA polymerases (chain termination) N/A (terminator)

*Molecular weights estimated based on structural analogs.

Key Findings:

Linker Length and Labeling Efficiency: this compound’s extended linker reduces steric hindrance during conjugation, outperforming aminoallyl-dUTP in labeling density and signal intensity . Biotinylated analogs (e.g., Bio-11-dUTP) exhibit high binding affinity for streptavidin but require longer linkers (e.g., 16 atoms in Biotin-16-dUTP) to avoid steric clashes in chromatin assays .

Enzymatic Compatibility: this compound is uniquely compatible with Taq polymerase, enabling direct incorporation during PCR, unlike aminoallyl-dUTP, which often requires post-amplification labeling . Amino-11-ddUTP acts as a chain terminator, limiting its use to end-labeling applications (e.g., Sanger sequencing) .

Thermal and Chemical Stability: this compound demonstrates superior stability compared to aminoallyl-dUTP, with minimal degradation after 3 weeks at room temperature during shipping . Biotinylated derivatives are prone to aggregation in aqueous buffers, necessitating stringent storage conditions .

Research Applications: FISH Probes: this compound-labeled probes (e.g., Atto-425 and AF594 conjugates) show enhanced hybridization efficiency in chromosomal studies . Microarray Studies: Kislova et al. (2024) reported a 30% increase in signal-to-noise ratio using this compound over aminoallyl-dUTP in transcriptome profiling .

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